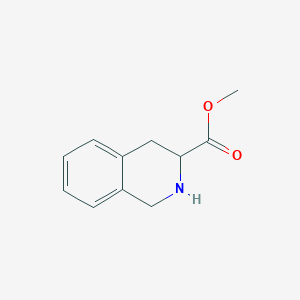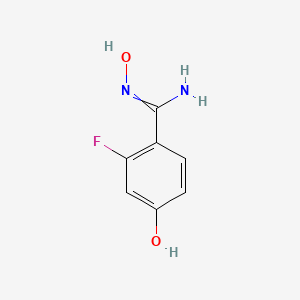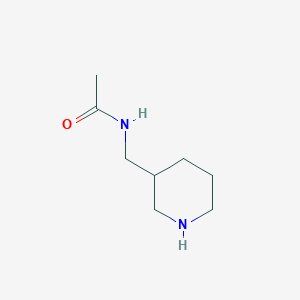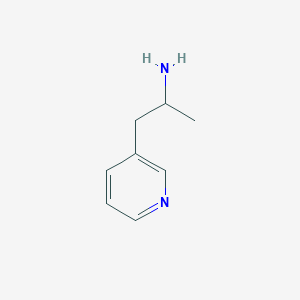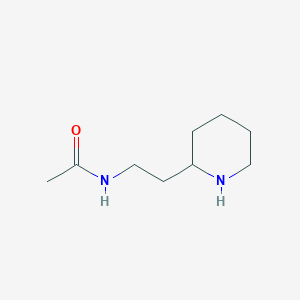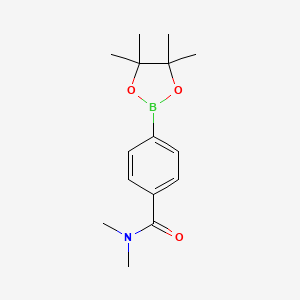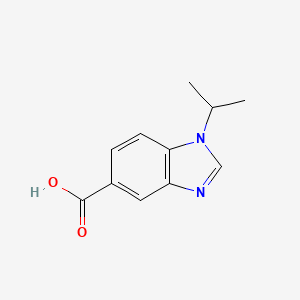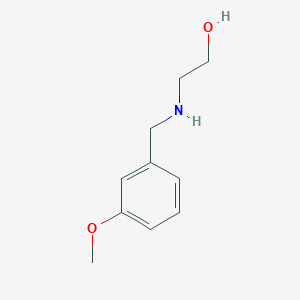
2-(3-Methoxy-benzylamino)-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-(3-Methoxy-benzylamino)-ethanol involves several steps. One common method includes the reduction of [3-methoxyphenyl)methylamino]acetic acid ethyl ester using sodium borohydride (NaBH4) and lithium bromide (LiBr) in tetrahydrofuran (THF) as a solvent. The reaction is carried out at 80°C for 5 hours and then at room temperature for 16 hours. The product is then extracted and purified.
Análisis De Reacciones Químicas
2-(3-Methoxy-benzylamino)-ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(3-Methoxy-benzylamino)-ethanol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(3-Methoxy-benzylamino)-ethanol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
2-(3-Methoxy-benzylamino)-ethanol can be compared with other similar compounds such as:
2-[(3-Methoxyphenyl)methylamino]acetic acid ethyl ester: A precursor in its synthesis.
3-Methoxy-N-methylphenethylamine: A structurally related compound with different applications.
2-Anisidine: Another compound with a similar methoxyphenyl group.
These compounds share some structural similarities but differ in their chemical properties and applications, highlighting the uniqueness of this compound .
Propiedades
Número CAS |
33905-43-0 |
|---|---|
Fórmula molecular |
C10H15NO2 |
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
2-[(3-methoxyphenyl)methylamino]ethanol |
InChI |
InChI=1S/C10H15NO2/c1-13-10-4-2-3-9(7-10)8-11-5-6-12/h2-4,7,11-12H,5-6,8H2,1H3 |
Clave InChI |
BQOZTZUPCCMROE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CNCCO |
SMILES canónico |
COC1=CC=CC(=C1)CNCCO |
Secuencia |
G |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Allyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1309307.png)
![Imidazo[2,1-b]thiazol-6-ylmethanamine](/img/structure/B1309308.png)
![N'-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}isonicotinohydrazide](/img/structure/B1309309.png)
![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate](/img/structure/B1309313.png)
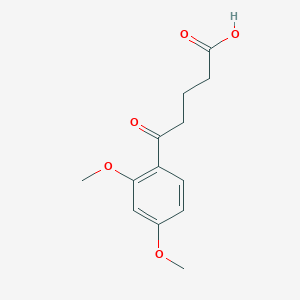
![5-([3-(Trifluoromethyl)phenoxy]methyl)-2-furoic acid](/img/structure/B1309316.png)
